molecular formula C9H7N3O2 B1296606 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4600-04-8

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1296606
CAS RN: 4600-04-8
M. Wt: 189.17 g/mol
InChI Key: IVDBIFHDJPMBFG-UHFFFAOYSA-N
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Description

“1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a derivative of 1H-1,2,3-triazole .


Synthesis Analysis

A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (1a-s) with an N atom occupying the X2 position was designed and synthesized . The study mainly focused on the modification of the X2 position in febuxostat analogs .


Molecular Structure Analysis

The molecular structure of “1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid” consists of a phenyl group attached to the 1-position of a 1H-1,2,3-triazole ring, which is further substituted at the 4-position with a carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are significant in the realm of chemical synthesis. For example, Liu et al. (2015) describe a new method to synthesize 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, showcasing the versatility of triazole derivatives in drug synthesis (Liu et al., 2015). Furthermore, the study by Khadem et al. (1968) demonstrates the synthesis of 1-aryl 1,2,3-triazoles, providing insights into their ultraviolet absorption and the dissociation constants of the derived carboxylic acids (Khadem et al., 1968).

Structural and Physical Properties

The structural characteristics of triazole derivatives are crucial for their chemical behavior. Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, revealing important details about its molecular configuration and reactions (Shtabova et al., 2005).

Catalysis and Chemical Reactions

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been explored in catalysis and chemical reactions. For instance, Saleem et al. (2013) discussed half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, showing their efficacy in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).

properties

IUPAC Name

1-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDBIFHDJPMBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339280
Record name 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

4600-04-8
Record name 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (4.7 g, 30.1 mL, 37.0 mmol) was added to a cold (0-4° C.) solution of DMF (2.25 g, 2.4 mL, 30.8 mmol) in CHCl3 (20 mL) and stirring was continued for 10 minutes. The reaction mixture was heated at 40° C. for 10 minutes and cooled to −10° C. Diazoacetic acid ethyl ester (3.5 g, 3.5 mL, 30.6 mmol) was then added and stirred at room temperature for 1 hr. The reaction mixture was concentrated ether was then added, the precipite was collected and dissolved in 10% aq Hac (10 mL) and stirring was continued for 1 hr. The reaction mixture was extracted with ether, washed with saturated sodium bicarbonate solution and brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 590 mg (21% Yield) of 2-diazo-3-oxo-propionic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 9.7 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H). Aniline (143 mg, 1.5 mmol) was added to a solution of 2-diazo-3-oxo-propionic acid ethyl ester (200 mg, 1.4 mmol) and HOAc (0.2 mL) in EtOH (0.5 mL) and stirring was at room temperature overnight. The reaction mixture was concentrated and cold water was then added, the solid was collected to afford 264 mg (87.41% Yield) of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 8.5 (s, 1H), 7.8 (d, 2H), 7.6-7.48 (m, 3H), 4.5 (q, 2H), 1.4 (t, 3H). LiOH.H2O (80 mg, 1.9 mmol) was added to a stirred solution of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester (130 mg, 0.6 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature for 45 min. The reaction mixture was concentrated under reduced pressure. Cold water was then added and it was acidified with 10% aqueous HCl, the solid was collected to afford 40 mg (35.4% yield) of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid. 1H NMR (300 MHz, DMSO-d6): δ 13.4 (bs, 1H), 9.4 (s, 1H), 8.0 (d, 2H), 7.7 (t, 2H), 7.6 (t, 1H).
Quantity
80 mg
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130 mg
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4 mL
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Synthesis routes and methods II

Procedure details

LiOH (80 mg, 1.9 mmol) was added to a stirred solution of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester (130 mg, 0.6 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature for 45 min. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl, filtered the solid precipitated to afford 40 mg (35.4% yield) of 1-phenyl-1H-[1,2,3]triazole-4-carboxylic acid. 1H NMR (DMSO-d6): δ 13.4 (bs, 1H), 9.4 (s, 1H), 8.0 (d, 2H), 7.7 (t, 2H), 7.6 (t, 1H).
Name
Quantity
80 mg
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reactant
Reaction Step One
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130 mg
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Quantity
4 mL
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solvent
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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